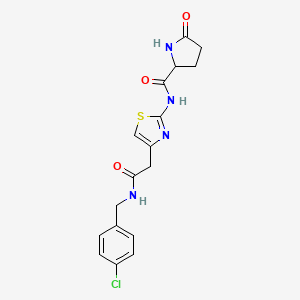

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H17ClN4O3S and its molecular weight is 392.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents antimicrobiens

Ce composé a montré un potentiel en tant qu'agent antimicrobien. Le cycle thiazole dans sa structure est connu pour sa capacité à inhiber la croissance de diverses espèces bactériennes et fongiques. Des recherches indiquent que les dérivés du thiazole peuvent perturber la biosynthèse lipidique bactérienne, ce qui les rend efficaces contre les bactéries à Gram positif et à Gram négatif .

Agents anticancéreux

La structure du composé suggère qu'il pourrait être efficace dans les traitements anticancéreux. Les dérivés du thiazole ont été étudiés pour leur capacité à inhiber la prolifération des cellules cancéreuses. Plus précisément, des composés similaires à celui-ci ont montré une activité contre les lignées cellulaires du cancer du sein en interférant avec la croissance cellulaire et en induisant l'apoptose .

Agents anti-inflammatoires

Les composés à base de thiazole sont également explorés pour leurs propriétés anti-inflammatoires. La présence du cycle thiazole peut aider à réduire l'inflammation en inhibant la production de cytokines pro-inflammatoires. Cela fait du composé un candidat potentiel pour le traitement des maladies inflammatoires .

Agents antioxydants

Le composé peut également servir d'antioxydant. Les dérivés du thiazole ont été trouvés pour piéger les radicaux libres, protégeant ainsi les cellules du stress oxydatif. Cette propriété est cruciale pour prévenir les dommages cellulaires et le vieillissement, et pour traiter les maladies causées par le stress oxydatif .

Agents antiviraux

Des recherches sur les dérivés du thiazole ont montré des promesses dans les applications antivirales. Ces composés peuvent inhiber la réplication virale en ciblant les enzymes virales ou en interférant avec l'entrée du virus dans les cellules hôtes. Cela en fait des candidats potentiels pour le développement de traitements contre les infections virales .

Inhibiteurs enzymatiques

Le composé peut agir comme un inhibiteur enzymatique, ciblant en particulier les enzymes impliquées dans diverses voies métaboliques. Les dérivés du thiazole ont été étudiés pour leur capacité à inhiber des enzymes comme les kinases, qui jouent un rôle dans la signalisation cellulaire et la progression du cancer .

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit promising antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

Similar compounds have been found to inhibit cyclooxygenases (cox-1, cox-2) enzymes . The capability of these compounds to inhibit these enzymes was determined by measuring their peroxidase activity using a colorimetric enzyme immune assay kit .

Biochemical Pathways

Similar compounds have been found to inhibit the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

Similar compounds have been found to have promising antimicrobial activity and were found to be active against breast cancer cell line .

Analyse Biochimique

Biochemical Properties

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antiproliferative activities, making it a potential candidate for the development of new antimicrobial and anticancer agents . The compound interacts with bacterial lipids, inhibiting their biosynthesis and thereby exerting its antimicrobial effects. Additionally, it has been found to interact with estrogen receptor-positive human breast adenocarcinoma cancer cell lines, inhibiting their proliferation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . The compound’s impact on cell signaling pathways includes the inhibition of key enzymes involved in cell cycle regulation and apoptosis, leading to altered gene expression and metabolic changes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound has been shown to bind to bacterial lipid biosynthesis enzymes, inhibiting their activity and preventing the formation of essential lipids . In cancer cells, it binds to estrogen receptors, blocking their activity and inhibiting cell proliferation . Additionally, the compound’s structure allows it to interact with various proteins involved in cell cycle regulation, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its antimicrobial and antiproliferative activities . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antiproliferative activities without causing adverse effects . At higher doses, toxic effects have been observed, including damage to healthy tissues and organs . Threshold effects have been identified, indicating the optimal dosage range for achieving therapeutic benefits while minimizing toxicity. These findings highlight the importance of dosage optimization in the development of this compound as a potential therapeutic agent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its antimicrobial and antiproliferative activities . Additionally, the compound’s interaction with metabolic enzymes affects metabolic flux and metabolite levels, influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its affinity for specific binding proteins, which determine its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, and other organelles influences its interactions with biomolecules and its overall efficacy. The compound’s ability to target specific subcellular locations enhances its therapeutic potential by ensuring precise delivery to the sites of action.

Propriétés

IUPAC Name |

N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S/c18-11-3-1-10(2-4-11)8-19-15(24)7-12-9-26-17(20-12)22-16(25)13-5-6-14(23)21-13/h1-4,9,13H,5-8H2,(H,19,24)(H,21,23)(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKVJJVTTSXBSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2535309.png)

![4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2535314.png)

![6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether](/img/structure/B2535317.png)

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2535319.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2535320.png)

![1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B2535321.png)

![Methyl 6-[2-[methyl(prop-2-enoyl)amino]acetyl]-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2535322.png)

![2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine](/img/structure/B2535326.png)

![2-Chloro-1-[3-(dimethylamino)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]propan-1-one](/img/structure/B2535328.png)

![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2535330.png)

![N-phenyl-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2535331.png)